molecular formula C17H13Cl2NO5 B1223357 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid [2-(2,5-dichloroanilino)-2-oxoethyl] ester

2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid [2-(2,5-dichloroanilino)-2-oxoethyl] ester

Cat. No.: B1223357
M. Wt: 382.2 g/mol
InChI Key: DMMMUUYYPDBVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1,4-benzodioxin-6-carboxylic acid [2-(2,5-dichloroanilino)-2-oxoethyl] ester is a benzodioxine.

Scientific Research Applications

Bioactivity of Carboxylic Acids and Derivatives

Carboxylic acids and their derivatives, like "2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid [2-(2,5-dichloroanilino)-2-oxoethyl] ester," are known for their biological activities. The study by Godlewska-Żyłkiewicz et al. (2020) delves into the structural impact of selected carboxylic acids on their biological properties, including antioxidant, antimicrobial, and cytotoxic activities. The study provides a comparative analysis, indicating that structural variations significantly influence the bioactivity of these compounds (Godlewska-Żyłkiewicz et al., 2020).

Cinnamic Acid Derivatives and Anticancer Potentials

Cinnamic acid derivatives, which can be structurally related to "this compound," have attracted significant attention in medicinal research due to their anticancer properties. The review by De, Baltas, and Bedos-Belval (2011) highlights the synthesis, biological evaluation, and potential of various cinnamoyl acids and their derivatives in anticancer research, offering insights into their underutilized potentials (De, Baltas, & Bedos-Belval, 2011).

Carboxylic Ester Hydrolases and Industrial Applications

The comprehensive review by Oh, Kim, and Kim (2019) categorizes bacterial carboxylic ester hydrolases (CEHs) based on their active site, structure, and substrate specificity. It underscores the wide industrial applications of these enzymes, making it pertinent for understanding their roles in bioprocessing and potential applications in relation to ester compounds like "this compound" (Oh, Kim, & Kim, 2019).

Biotechnological Routes Based on Lactic Acid Production

The review by Gao, Ma, and Xu (2011) discusses the production of lactic acid from biomass and its use as a feedstock for green chemistry. The review emphasizes the potential of lactic acid in the synthesis of various chemicals via chemical and biotechnological routes, indicating a possible relevance to the synthesis and applications of complex esters like "this compound" (Gao, Ma, & Xu, 2011).

Properties

Molecular Formula

C17H13Cl2NO5

Molecular Weight

382.2 g/mol

IUPAC Name

[2-(2,5-dichloroanilino)-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-6-carboxylate

InChI

InChI=1S/C17H13Cl2NO5/c18-11-2-3-12(19)13(8-11)20-16(21)9-25-17(22)10-1-4-14-15(7-10)24-6-5-23-14/h1-4,7-8H,5-6,9H2,(H,20,21)

InChI Key

DMMMUUYYPDBVBP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid [2-(2,5-dichloroanilino)-2-oxoethyl] ester
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid [2-(2,5-dichloroanilino)-2-oxoethyl] ester
Reactant of Route 3
Reactant of Route 3
2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid [2-(2,5-dichloroanilino)-2-oxoethyl] ester
Reactant of Route 4
Reactant of Route 4
2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid [2-(2,5-dichloroanilino)-2-oxoethyl] ester
Reactant of Route 5
Reactant of Route 5
2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid [2-(2,5-dichloroanilino)-2-oxoethyl] ester
Reactant of Route 6
Reactant of Route 6
2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid [2-(2,5-dichloroanilino)-2-oxoethyl] ester

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